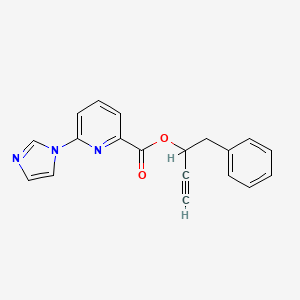
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline, also known as Compound A, is a small molecule inhibitor that has shown potential in the treatment of various diseases.
Mechanism of Action
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A exerts its effects through the inhibition of specific enzymes and signaling pathways. In cancer research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A inhibits the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. In inflammation research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory cytokine production. In infectious disease research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A inhibits the activity of viral proteins involved in the replication of viruses.
Biochemical and Physiological Effects:
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has been shown to have various biochemical and physiological effects. In cancer research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A induces apoptosis (programmed cell death) and inhibits cell proliferation. In inflammation research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A reduces the production of inflammatory cytokines and inhibits the recruitment of immune cells to sites of inflammation. In infectious disease research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A inhibits the replication of viruses and reduces the viral load.
Advantages and Limitations for Lab Experiments
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has several advantages for lab experiments such as its high potency and specificity for its target enzymes and signaling pathways. However, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A also has limitations such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A. One direction is the development of more potent and selective inhibitors of the target enzymes and signaling pathways. Another direction is the investigation of the potential of 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A in combination with other drugs for the treatment of diseases. Additionally, the development of more efficient synthesis methods for 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A could also be explored.
Synthesis Methods
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A can be synthesized through a multi-step process involving the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride with 1H-imidazole-4-carboxaldehyde, followed by the reaction of the resulting intermediate with N,N-dimethylpiperidin-4-amine and sulfuryl chloride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has been studied for its potential in the treatment of various diseases such as cancer, inflammation, and infectious diseases. In cancer research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In inflammation research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has been shown to reduce the production of inflammatory cytokines. In infectious disease research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has been shown to inhibit the replication of viruses such as hepatitis B and C viruses.
properties
IUPAC Name |
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-18(2)15-4-3-5-16(12-15)23(21,22)20-9-6-14(7-10-20)19-11-8-17-13-19/h3-5,8,11-14H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDJESYNAUDHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine](/img/structure/B7631274.png)

![4-[[2-(4-Hydroxypiperidin-1-yl)anilino]methyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7631285.png)
![3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine](/img/structure/B7631306.png)
![N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide](/img/structure/B7631311.png)
![1-(3-cyanophenyl)-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B7631316.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-6-(2-methylimidazol-1-yl)pyrazin-2-amine](/img/structure/B7631320.png)

![2-[(2-Imidazol-1-ylphenyl)methylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7631330.png)
![N-[5-(4-phenyl-1,2,4-triazol-3-yl)pyridin-2-yl]pyridine-4-carboxamide](/img/structure/B7631335.png)
![5-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7631341.png)

![(5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631358.png)
![6-[(2-hydroxycyclopentyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631373.png)